Dehydrobruceine A

Description

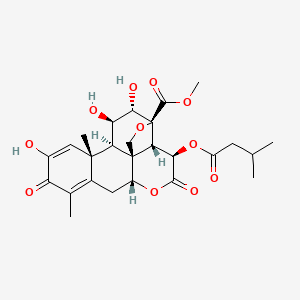

Dehydrobruceine A (CAS: 73435-47-9) is a quassinoid compound isolated from Brucea javanica, a plant traditionally used in Chinese medicine for its anticancer properties . Its molecular formula is C₂₆H₃₂O₁₁, with a molecular weight of 520.52 g/mol and a purity ≥98% in commercial standards . Structurally, it belongs to the triterpenoid lactone family, characterized by a tetracyclic core with oxygenated functional groups, including hydroxyls and lactone rings.

Properties

Molecular Formula |

C26H32O11 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |

InChI |

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1 |

InChI Key |

RHISAUJYNIABND-IRPUDBTHSA-N |

SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Synonyms |

uceine A, dehydro- dehydrobruceine A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrobruceine A is typically isolated from the seeds of Brucea javanica through a series of extraction and purification steps. The seeds are first extracted with ethanol, and the extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) column chromatography, and Sephadex LH-20 column chromatography. The final purification is achieved using preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the general approach involves the extraction of Brucea javanica seeds followed by chromatographic purification. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Dehydrobruceine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and to synthesize derivatives with potentially enhanced biological activities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are studied for their potential biological activities .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity of quassinoids and for synthesizing new derivatives with enhanced properties.

Biology: Dehydrobruceine A exhibits significant biological activities, including anti-inflammatory, antimalarial, and anticancer properties.

Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and malaria.

Mechanism of Action

Dehydrobruceine A is part of a family of quassinoids, which includes compounds such as Dehydrobruceantinol, Bruceine A, and Bruceantinoside A . Compared to these compounds, this compound is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities. For instance, Dehydrobruceantinol and Bruceine A share similar structural features but differ in their specific functional groups and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Quassinoids share a common triterpenoid backbone but differ in functional groups and side chains, leading to variations in bioactivity. Key analogs include:

Key Differences in Bioactivity

- Antitrypanosomal Activity: Bruceine A and Bruceantinol exhibit nanomolar potency (IC₅₀ = 2.9–17.8 nM), while this compound is ~2100× less active due to the absence of the diosphenol ring and modified C-15 chain .

- Anticancer Mechanisms :

- Dehydrobruceine B enhances cisplatin-induced apoptosis in lung cancer via mitochondrial depolarization and ROS overproduction . In contrast, this compound lacks robust evidence for standalone anticancer efficacy but is used as a reference standard in drug screening .

- Brusatol inhibits Nrf2, sensitizing cancer cells to chemotherapy, whereas Dehydrobruceine B upregulates cytochrome c release .

Structure-Activity Relationships (SAR)

- Diosphenol Moiety: Presence in Bruceine A and Brusatol correlates with strong antitrypanosomal and anticancer activity .

- C-15 Side Chain: Hydroxyl or ester groups (e.g., Bruceantinol) enhance lipid solubility and target binding .

- Lactone Ring : Essential for mitochondrial apoptosis induction; modifications in this compound reduce potency compared to Dehydrobruceine B .

Q & A

Q. What are the key structural and physicochemical properties of Dehydrobruceine A that influence its bioactivity?

To investigate this, researchers should:

- Conduct spectroscopic characterization (e.g., NMR, MS) to confirm structural integrity and identify reactive functional groups .

- Perform quantitative structure-activity relationship (QSAR) studies using computational tools like molecular docking to correlate structural features (e.g., hydroxyl groups, planar rings) with observed bioactivity .

- Measure physicochemical parameters (logP, solubility) via HPLC or shake-flask methods to assess bioavailability .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Use chromatographic techniques (HPLC, TLC) with authenticated reference standards to verify purity .

- Conduct accelerated stability studies under varying pH, temperature, and light conditions to identify degradation pathways .

- Employ mass spectrometry to detect and quantify degradation products .

Q. What in vitro models are appropriate for initial screening of this compound’s anticancer activity?

- Prioritize cell line panels representing diverse cancer types (e.g., NCI-60) to assess selectivity .

- Use dose-response assays (e.g., MTT, apoptosis markers) with rigorous controls (vehicle, positive controls) to minimize false positives .

- Validate findings across multiple replicates and independent labs to confirm reproducibility .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across cancer cell lines be systematically resolved?

- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell culture conditions, assay protocols) .

- Design replication studies with standardized protocols (e.g., ATCC cell lines, identical dosing intervals) to isolate biological vs. methodological variability .

- Apply multivariate statistical models (ANOVA, PCA) to quantify the contribution of experimental factors to observed discrepancies .

Q. What experimental strategies can elucidate this compound’s mechanism of action in multidrug-resistant cancers?

- Use transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify dysregulated pathways (e.g., ABC transporter inhibition, apoptosis regulators) .

- Employ CRISPR/Cas9 knockouts of candidate targets (e.g., NF-κB, STAT3) to confirm functional relevance .

- Validate findings in 3D spheroid or patient-derived xenograft (PDX) models to recapitulate tumor microenvironment interactions .

Q. How should researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

- Conduct ADME assays to identify metabolic liabilities (e.g., cytochrome P450-mediated oxidation) .

- Formulate nanocarriers (liposomes, polymeric nanoparticles) to enhance solubility and target tissue accumulation .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens and avoid toxicity .

Q. What methodologies are critical for assessing this compound’s synergistic effects with existing chemotherapeutics?

- Apply Chou-Talalay combination index analysis to distinguish additive, synergistic, or antagonistic effects .

- Test combinations in orthotopic or metastatic models to evaluate efficacy in advanced disease stages .

- Monitor biomarkers of resistance (e.g., efflux pump activity) to determine long-term viability of combination therapy .

Methodological Considerations

- Data Contradictions : Address discrepancies through blinded experiments and pre-registered protocols to reduce bias .

- Ethical Compliance : Ensure all in vivo studies follow ARRIVE guidelines for rigor and reproducibility .

- Literature Synthesis : Use scoping reviews to map knowledge gaps and justify novel hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.